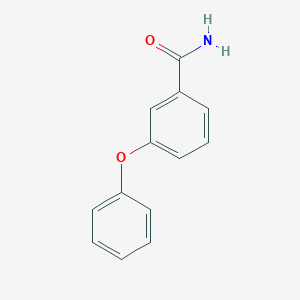

3-phenoxyBenzamide

Description

Historical Context of Benzamide (B126) Derivatives in Chemical Biology

The journey of benzamide derivatives in the scientific world began in the 19th century. The parent compound, benzamide, was first synthesized in 1844. Its simple, yet versatile, structure—a benzene (B151609) ring attached to an amide group—provided a fertile ground for early investigations into how chemical modifications could influence a molecule's physical and biological properties.

By the mid-20th century, the therapeutic potential of benzamide derivatives became increasingly apparent. A significant surge in their application was witnessed between the 1960s and 1980s, particularly in the field of neuropharmacology. Compounds like sulpiride (B1682569) and amisulpride (B195569) were developed as antipsychotic agents, while metoclopramide (B1676508) became a widely used antiemetic. These successes highlighted the ability of the benzamide core to be tailored to interact with specific biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors.

The versatility of benzamide derivatives extends beyond medicine. In recent years, they have found applications in materials science, with specific brominated benzamide derivatives being used in the development of organic solar cells. This broad utility underscores the fundamental importance of the benzamide scaffold in chemical research.

Significance of the Phenoxybenzamide Moiety as a Privileged Scaffold in Drug Discovery Research

Within the vast family of benzamide derivatives, the phenoxybenzamide moiety has been identified as a "privileged scaffold." This term is used in medicinal chemistry to describe a molecular framework that is able to bind to multiple, unrelated biological targets, thereby offering a starting point for the development of a wide range of therapeutic agents. nih.gov The inclusion of a phenoxy group—a benzene ring linked to an oxygen atom—to the benzamide structure introduces new possibilities for molecular interactions and can significantly influence the compound's biological activity. ontosight.ai

Numerous studies have underscored the importance of the terminal phenoxy group for biological activity. nih.gov This has led to the exploration of phenoxybenzamide derivatives for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-HIV, analgesic, and antidiabetic agents. nih.gov The ability of the phenoxy group to participate in various non-covalent interactions, such as hydrogen bonding, contributes to its role in molecular recognition by biological targets. ontosight.ai

The 3-phenoxybenzamide structure, in particular, has served as a key intermediate in the synthesis of various biologically active compounds. researchgate.netresearchgate.net For instance, derivatives of 3-phenoxybenzoic acid, a precursor to this compound, have been synthesized and investigated as potent inhibitors of VEGFR-2, a key target in cancer therapy. researchgate.netresearchgate.net Furthermore, modifications of the this compound scaffold have led to the discovery of compounds with potential applications in treating neuropathic pain, cancer, and parasitic diseases like malaria. researchgate.netnih.govmdpi.com The adaptability of this scaffold is also evident in its use for developing agents with osteoblastogenic effects and as succinate (B1194679) dehydrogenase inhibitors with antifungal properties. jst.go.jpnih.gov

The following table provides a glimpse into the diverse applications of phenoxybenzamide derivatives in research:

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| Hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid | VEGFR-2 inhibitors (Anticancer) | Synthesized compounds showed promising binding to VEGFR-2 and cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net |

| Diphenylether derivatives | Osteoblastogenesis (Bone formation) | A diphenylether derivative of phenoxybenzamide demonstrated osteogenic effects in animal models. jst.go.jp |

| 4-Phenoxybenzamide derivatives | Glycine (B1666218) Transporter Type 2 (GlyT-2) inhibitors (Neuropathic pain) | Modification of the phenoxybenzamide scaffold led to potent and selective GlyT-2 inhibitors with analgesic effects. researchgate.net |

| Pyrazol-5-yl-phenoxybenzamide derivatives | Succinate Dehydrogenase Inhibitors (SDHIs) (Antifungal) | Novel derivatives exhibited significant in vitro and in vivo antifungal activities against various plant pathogens. nih.gov |

| 2-Phenoxybenzamide (B1622244) derivatives | Antiplasmodial (Antimalarial) | A derivative from the "Malaria Box" project showed multi-stage activity against Plasmodium falciparum. mdpi.comresearchgate.net |

| Phenoxybenzamide analogues | Raf/HDAC dual inhibitors (Anticancer) | Novel analogues demonstrated potent antiproliferative activities against cancer cell lines. nih.gov |

This diverse range of biological activities highlights the "privileged" nature of the phenoxybenzamide scaffold and solidifies its importance as a cornerstone in the ongoing quest for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRTWPSQWYNGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586228 | |

| Record name | 3-Phenoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73258-84-1 | |

| Record name | 3-Phenoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenoxybenzamide Systems

General Synthetic Routes to Substituted Phenoxybenzamide Core Structures

The construction of the fundamental 3-phenoxybenzamide scaffold can be achieved through several reliable and versatile chemical reactions. These methods, including amidation, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution, provide access to a wide range of substituted analogs.

Amidation and Peptide Coupling Strategies

A primary and straightforward method for synthesizing 3-phenoxybenzamides is through the amidation of 3-phenoxybenzoic acid or its activated derivatives. This approach involves the formation of an amide bond between the carboxylic acid moiety and an appropriate amine.

One common strategy is the conversion of 3-phenoxybenzoic acid to its more reactive acyl chloride, 3-phenoxybenzoyl chloride. This intermediate readily reacts with ammonia (B1221849) or primary and secondary amines to yield the corresponding this compound. For instance, bubbling anhydrous ammonia through a solution of 3-phenoxybenzoyl chloride in an appropriate solvent furnishes this compound. prepchem.com

Modern peptide coupling reagents have also been extensively used to facilitate the amidation process under milder conditions, minimizing the need for harsh reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are effective for coupling 3-phenoxybenzoic acid with a variety of amines. globalresearchonline.net The general procedure involves dissolving the carboxylic acid and the amine in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent. globalresearchonline.netbachem.com The water-soluble byproducts generated from reagents like EDC can be easily removed by aqueous workup. globalresearchonline.net

Other powerful uronium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have also proven to be highly efficient in promoting the formation of the amide bond, even with sterically hindered amines. globalresearchonline.netluxembourg-bio.com These reagents often require the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction. globalresearchonline.netluxembourg-bio.com The choice of coupling reagent and reaction conditions can be tailored to the specific substrates being used.

Solid-phase peptide synthesis (SPPS) techniques can also be adapted for the synthesis of this compound derivatives. bachem.comlifetein.com In this method, an amino acid or peptide is anchored to a solid support (resin), and the 3-phenoxybenzoyl group is introduced by coupling with 3-phenoxybenzoic acid using standard peptide coupling protocols. bachem.comlifetein.com This approach allows for the efficient, stepwise assembly of more complex molecules. lifetein.com

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of the carbon-oxygen bond in the this compound scaffold. These reactions typically involve the coupling of an aryl halide or triflate with a phenol (B47542) or the coupling of a boronic acid with a phenolic compound.

While direct literature on the synthesis of this compound via cross-coupling is not extensively detailed in the provided results, the principles of well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are applicable. For instance, a plausible route would involve the palladium-catalyzed coupling of 3-bromobenzamide (B114348) with phenol or, alternatively, the coupling of a 3-halobenzoic acid with phenol followed by amidation. The use of various transition metal catalysts, including those based on palladium and nickel, has become a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. researchgate.neteie.grmdpi.com

The Sonogashira coupling, another palladium-catalyzed reaction, is used for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. eie.gr While not directly forming the phenoxy linkage, it highlights the broad utility of metal catalysis in constructing complex aromatic systems that could be precursors to phenoxybenzamides.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides another important pathway to the this compound core structure. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For the synthesis of 3-phenoxybenzamides, this would entail the reaction of a phenoxide nucleophile with a substituted benzene (B151609) ring bearing a suitable leaving group and an amide or a precursor to an amide group.

The SNAr mechanism is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, a starting material like 3-fluoro- or 3-chloro-nitrobenzene could react with a phenoxide. The nitro group, being a strong electron-withdrawing group, facilitates the nucleophilic attack. Subsequent reduction of the nitro group to an amine, followed by acylation or other transformations, would lead to the desired phenoxybenzamide derivative. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, including phenoxides. beilstein-journals.org

The reaction generally proceeds through a Meisenheimer complex, a negatively charged intermediate, which then expels the leaving group to restore aromaticity. libretexts.org The choice of solvent and reaction conditions is crucial for the success of SNAr reactions.

Targeted Synthesis of Diverse Phenoxybenzamide Derivatives

Beyond the synthesis of the basic this compound structure, significant research has been directed towards the development of methods for introducing a variety of functional groups in a controlled and selective manner. These approaches allow for the fine-tuning of the molecule's properties for specific applications.

Regioselective Functionalization Approaches (e.g., ortho-C–H Amidation)

Direct functionalization of C–H bonds has emerged as a powerful strategy for the efficient synthesis of complex molecules. In the context of phenoxybenzamide systems, ortho-C–H amidation of phenols using N-phenoxybenzamide derivatives has been developed as an efficient method. acs.orgacs.org

This transformation involves an intramolecular rearrangement of an N-phenoxybenzamide derivative, leading to the formation of an ortho-amidated phenol. acs.orgacs.org The reaction can proceed under mild basic conditions or even without a base, avoiding the need for harsh acids or expensive transition-metal catalysts. acs.orgacs.org The regioselectivity is a key feature of this method, predominantly favoring the ortho-position of the phenol ring. acs.orgacs.org Mechanistic studies suggest that the C–H bond cleavage is likely not the rate-determining step and that the reaction may proceed through an intramolecular rearrangement. acs.org

This methodology provides a streamlined route to ortho-hydroxy-N-arylbenzamides, which are valuable building blocks in organic synthesis. The reaction tolerates a range of functional groups on both the phenoxy and benzamide (B126) portions of the molecule. acs.org

Derivatization from 3-Phenoxybenzoic Acid Precursors

3-Phenoxybenzoic acid serves as a versatile and readily available precursor for the synthesis of a wide array of this compound derivatives. nih.govipp.ptresearchgate.net The carboxylic acid functionality can be easily converted into various other functional groups, allowing for extensive derivatization.

As previously discussed, the most direct derivatization is the formation of amides through reaction with a diverse range of amines. researchgate.net This has been employed to synthesize series of carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid. researchgate.net

Furthermore, the aromatic rings of 3-phenoxybenzoic acid can be subjected to various electrophilic substitution reactions, such as nitration, to introduce additional functional groups. google.com The positions of these substitutions will be directed by the existing phenoxy and carboxyl groups. These newly introduced groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for a wide range of further transformations. wikipedia.org

The following table summarizes some of the key synthetic transformations starting from 3-phenoxybenzoic acid:

| Starting Material | Reagent(s) | Product Type |

| 3-Phenoxybenzoic acid | SOCl₂ or (COCl)₂, then R¹R²NH | N,N-Disubstituted-3-phenoxybenzamide |

| 3-Phenoxybenzoic acid | EDC, HOBt, R¹R²NH | N,N-Disubstituted-3-phenoxybenzamide |

| 3-Phenoxybenzoic acid | H₂SO₄, HNO₃ | Nitro-3-phenoxybenzoic acid |

| Nitro-3-phenoxybenzoic acid | H₂, Pd/C or SnCl₂ | Amino-3-phenoxybenzoic acid |

These derivatization strategies, starting from the common precursor 3-phenoxybenzoic acid, provide a powerful platform for generating a library of diverse this compound derivatives for various scientific investigations.

Strategic Incorporation of Heteroaromatic Rings and Cycloaliphatic Moieties

The molecular architecture of this compound can be significantly diversified by the strategic incorporation of various cyclic systems, including heteroaromatic rings and cycloaliphatic moieties. These structural modifications are pivotal in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent compound. Synthetic strategies to achieve this include nucleophilic substitution reactions and multicomponent reactions, which allow for the introduction of rings such as piperazine (B1678402) and thiazolidine.

A prevalent method for installing a piperazine ring involves nucleophilic aromatic substitution. For instance, in the synthesis of 2-phenoxybenzamide (B1622244) derivatives, 1-Boc-4-(2-nitrophenyl)piperazine can be produced in high yields by reacting 1-fluoro-2-nitrobenzene (B31998) with N-Boc-piperazine using potassium carbonate (K2CO3) as a base in dimethyl sulfoxide (B87167) (DMSO). mdpi.com The reaction temperature is a critical parameter, with studies showing conditions ranging from 80°C to 120°C. mdpi.comresearchgate.net The nitro group is subsequently reduced, commonly via catalytic hydrogenation with palladium on carbon (Pd/C), to yield the corresponding aniline (B41778) derivative, which is then ready for coupling with a substituted benzoic acid to form the final phenoxybenzamide structure. mdpi.comresearchgate.net

Another key heteroaromatic ring integrated into phenoxybenzamide systems is the thiazolidinone moiety. The synthesis of 4-thiazolidinones is often achieved through cyclocondensation reactions. One approach involves the reaction of an amine, a carbonyl compound (like benzaldehyde), and thioglycolic acid. nih.gov Optimization of these reactions has shown that solvent-free conditions at 90°C with ammonium (B1175870) persulfate (APS) as a catalyst can produce high yields. nih.gov Microwave-assisted synthesis has also emerged as an efficient method for preparing thiazolidinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov For example, 4-chloro-N-(2-(substituted-phenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been synthesized, highlighting the direct incorporation of this heterocycle onto a phenoxybenzamide backbone. nih.govresearchgate.net

The table below summarizes representative conditions for incorporating these cyclic moieties.

| Cyclic Moiety | Synthetic Method | Key Reagents | Solvent | Conditions | Yield | Citation |

| Piperazine | Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, N-Boc-piperazine, K2CO3 | DMSO | 80°C, 72 h | High | mdpi.com |

| Piperazine | Nucleophilic Substitution | Benzhydryl chloride, piperazine | Dichloromethane | Reflux, 12 h | 90% | ijpsr.com |

| Thiazolidinone | Cyclocondensation | Substituted aniline, benzaldehyde, thioglycolic acid | Solvent-free | 90°C, 10 mol% APS | 84% | nih.gov |

| Thiazolidinone | Microwave-Assisted Synthesis | 3/5-Alkyl-2,6-diarylpiperidin-4-ones, thiosemicarbazide, ethyl-2-bromopropionate | Solvent-free | 250 W, 3–6 min | High | nih.gov |

Advanced Synthetic Protocols and Reaction Condition Optimization

Modern organic synthesis offers a range of advanced protocols that have been applied to the construction of complex phenoxybenzamide systems, focusing on efficiency, atom economy, and the generation of molecular diversity. Key among these are multicomponent reactions (MCRs) and sophisticated cross-coupling methods. Concurrently, the optimization of reaction conditions—including catalysts, solvents, and temperature—is crucial for maximizing yields and purity.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. sciepub.com The Passerini reaction and the Ugi reaction are cornerstone isocyanide-based MCRs that provide rapid access to complex amide structures. wikipedia.orgwikipedia.org

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. wikipedia.orgchemistnotes.com The reaction mechanism is solvent-dependent; it is believed to proceed through a concerted, cyclic transition state in non-polar solvents, while an ionic pathway is favored in polar solvents. wikipedia.orgchemistnotes.com This reaction offers three points of diversity, allowing for the rapid generation of compound libraries. nih.gov

The Ugi four-component reaction (U-4CR) extends this complexity by involving a fourth component, typically a primary amine. It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The reaction is typically exothermic and proceeds quickly at room temperature, often without a catalyst. wikipedia.orgslideshare.net The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org Polar, aprotic solvents like dimethylformamide (DMF) or alcohols such as methanol (B129727) are commonly used. wikipedia.org

Advanced Cross-Coupling Methods

The formation of the diaryl ether and the amide bond are central to the synthesis of phenoxybenzamides. Advanced palladium- and copper-catalyzed cross-coupling reactions have become indispensable for these transformations.

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-oxygen (C-O) bonds, particularly for synthesizing diaryl ethers from an aryl halide and a phenol. organic-chemistry.orgencyclopedia.pub Modern variations have significantly improved the reaction's scope and mildness, often employing ligands to facilitate the catalytic cycle. magtech.com.cn However, ligand-free protocols have also been developed, with solvents like DMSO proving effective in promoting the coupling of aryl halides with alcohols and amines. researchgate.net Copper nanoparticles (CuO-NPs) have also been explored as catalysts, enabling the reaction to proceed at room temperature. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides (or triflates) and amines. wikipedia.org This reaction is highly versatile and has largely replaced harsher traditional methods. wikipedia.org The catalytic system typically consists of a palladium source (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial in expanding the reaction's scope to include a wide range of amines and aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org

Reaction Condition Optimization

Optimizing reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. This involves the systematic variation of parameters such as catalyst, base, solvent, and temperature. researchgate.netwhiterose.ac.uk

Catalyst and Ligand: The choice of catalyst and, if applicable, ligand is paramount in cross-coupling reactions. For Buchwald-Hartwig aminations, different classes of phosphine ligands are suited for different types of amine nucleophiles. wuxiapptec.com In Ullmann-type reactions, the copper source and the presence or absence of a ligand can dramatically affect the outcome. magtech.com.cnmdpi.com

Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or soluble organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to facilitate the deprotonation of the nucleophile and the catalytic cycle. wuxiapptec.comchemrxiv.org

Solvent: The solvent can influence reaction rates and mechanisms. Polar aprotic solvents like DMF, DMSO, and ethers like dioxane or tetrahydrofuran (B95107) (THF) are frequently employed in cross-coupling reactions. wikipedia.orgwuxiapptec.com

Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-140°C) to overcome activation barriers. researchgate.netwuxiapptec.com Microwave irradiation offers an alternative heating method that can significantly reduce reaction times and sometimes improve yields. nih.govvulcanchem.com

The following table provides an overview of optimized conditions for key synthetic transformations.

| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature | Key Features | Citation |

| Ullmann Diaryl Ether Synthesis | CuI, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Pyridine (B92270), DMF | 160°C | Copper-catalyzed C-O bond formation | researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)2, Phosphine Ligand (e.g., XantPhos) | NaOtBu or DBU | Dioxane, Toluene | 80-110°C | Palladium-catalyzed C-N bond formation | wikipedia.orgwuxiapptec.comchemrxiv.org |

| Ugi Four-Component Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | None (or weak acid) | Methanol, DMF | Room Temp. | High atom economy, forms bis-amides | sciepub.comwikipedia.org |

| Passerini Three-Component Reaction | Isocyanide, Aldehyde, Carboxylic Acid | None | Aprotic Solvents (e.g., CH2Cl2) | Room Temp. | Forms α-acyloxyamides | wikipedia.orgnih.gov |

| Microwave-Assisted Synthesis | Varied Reactants | Varied | Varied | Elevated | Reduced reaction times, improved yields | nih.govvulcanchem.com |

Structure Activity Relationship Sar Studies of Phenoxybenzamide Derivatives

Positional and Substituent Effects on Biological Activities

The biological profile of phenoxybenzamide derivatives is highly sensitive to the nature and position of substituents on the molecule's core structure. Researchers have systematically modified the aromatic rings and the amide linkage to probe their effects on potency and selectivity.

The substitution patterns on both the phenoxy and the benzamide (B126) aromatic rings are critical determinants of biological activity. In the context of antiplasmodial research, modifications to the diaryl ether component have shown significant impacts. For instance, replacing a 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy moiety led to a decrease in activity against P. falciparum, although the resulting compounds maintained good activity and selectivity. nih.gov The complete removal of the aryloxy substituent in favor of a hydrogen atom resulted in a compound with only moderate activity, highlighting the importance of the diaryl ether structure for antiplasmodial effects. nih.gov

Similarly, in the pursuit of antiproliferative agents targeting the Hedgehog signaling pathway, substitutions on the phenoxy ring (Part A) were found to be crucial. The introduction of a para-trifluoromethoxy group resulted in compounds with higher potency compared to other substituents. researchgate.net For inhibitors of VEGFR-2, another key target in cancer therapy, the substitution pattern on the 3-phenoxybenzoic acid scaffold was also found to be influential, with specific derivatives showing promising cytotoxic activity against various cancer cell lines. researchgate.net

| Compound Series | Target/Activity | Key Aromatic Substitutions | Observed Effect on Activity | Reference |

| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | 4-Fluorophenoxy vs. Phenoxy/Acetamidophenoxy | 4-F substitution is favorable for high activity. | nih.gov |

| 4-Substituted-phenoxy-benzamides | Antiproliferative (Hedgehog pathway) | Para-trifluoromethoxy on phenoxy ring | More potent than other substituents. | researchgate.net |

| 3-Phenoxybenzoic acid derivatives | Antiproliferative (VEGFR-2) | Varied substitutions | Specific patterns lead to significant cytotoxicity. | researchgate.net |

Modifications at the amide nitrogen (N-substitutions) offer another avenue to modulate the pharmacological properties of phenoxybenzamide derivatives. These substitutions can profoundly affect potency, selectivity, and physicochemical characteristics.

In the development of antiplasmodial agents, the nature of the substituent on the anilino portion (the group attached to the amide nitrogen) was a primary factor. nih.gov For instance, moving an N-Boc piperazinyl substituent from the ortho to the meta or para position of the anilino ring significantly altered activity. The para-substituted analog demonstrated the highest antiplasmodial activity and selectivity of all tested compounds in one study. nih.gov Conversely, replacing the piperazinyl moiety with smaller groups like an amino group led to a dramatic decrease in activity. nih.gov

For antiproliferative 4-substituted-phenoxy-benzamide derivatives, the "Part B" of the molecule, an aryl cycloaliphatic amine moiety attached via the amide linkage, was also a key area for modification. researchgate.net The combination of specific substitutions on both the phenoxy ring and this N-linked fragment was essential for achieving high potency and selectivity against cancer cell lines like HT29 and MGC803. researchgate.net

| Compound Series | Target/Activity | Key Amide N-Substitutions | Observed Effect on Activity | Reference |

| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | N-Boc piperazinyl vs. amino group | Piperazinyl moiety crucial for activity; amino group leads to inactive compounds. | nih.gov |

| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | Para-substituted N-Boc piperazinyl anilino ring | Highest activity and selectivity observed. | nih.gov |

| 4-Substituted-phenoxy-benzamides | Antiproliferative (Hedgehog pathway) | Morpholino pyridine (B92270) fragment | Contributed to high potency in combination with optimal phenoxy ring substitution. | researchgate.net |

Influence of Aromatic Ring Substitutions on Potency and Selectivity

Ligand Efficiency and Physicochemical Parameter Analysis in Design

In modern drug design, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) has emerged as a critical metric for optimizing compounds, particularly in the early stages of drug discovery. LE provides a measure of the binding energy per non-hydrogen atom of a molecule, thereby normalizing potency for molecular size. This helps guide the development of compounds that achieve high affinity without becoming excessively large and developing poor pharmacokinetic properties.

For a series of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, LE values were calculated to range from 0.183 to 0.255 kcal/mol per heavy atom. nih.gov Notably, some of the more active compounds showed improved LE values compared to the initial lead structure, indicating a successful optimization of the binding efficiency. nih.gov

Beyond LE, other physicochemical parameters such as the logarithm of the partition coefficient (logP) and the distribution coefficient at physiological pH (logD7.4) are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. In the same study of antiplasmodial phenoxybenzamides, these parameters were calculated, with values for logP ranging from 4.43 to 6.60. nih.gov Efforts to reduce the lipophilicity (lower logP) while maintaining or improving activity are a key goal of lead optimization, as excessively high logP values are often associated with poor solubility and metabolic instability. nih.gov

| Compound ID | Activity (PfNF54 IC₅₀, µM) | Ligand Efficiency (LE, kcal/mol/HA) | logP | Reference |

| Lead Compound 1 | Moderate | 0.214 | 6.44 | nih.gov |

| Derivative 39 | High | 0.236 | 5.56 | nih.gov |

| Derivative 37 | Highest | Not specified | Not specified | nih.gov |

Structure-Kinetic Relationship (SKR) Analysis for Target Interactions

While SAR studies traditionally focus on the thermodynamic aspect of drug-target interactions (i.e., binding affinity, Kᵢ), there is growing recognition of the importance of binding kinetics—the rates at which a drug associates (kₒₙ) and dissociates (kₒff) from its target. The Structure-Kinetic Relationship (SKR) explores how a compound's chemical structure influences these kinetic parameters. A longer drug-target residence time (1/kₒff) is often correlated with more durable pharmacological effects and improved in vivo efficacy. nih.govnih.gov

For diaryl ether-based inhibitors, a class to which phenoxybenzamides belong, SKR studies have revealed that even for targets with high structural similarity, the molecular factors modulating residence time can differ significantly. nih.gov The optimization of binding kinetics involves subtle modifications to the inhibitor's structure that can stabilize the drug-target complex (ground state) or destabilize the transition state for dissociation. nih.gov For irreversible inhibitors, which form a covalent bond with the target, kinetic analysis can distinguish between the initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ), providing crucial insights for optimizing selectivity and minimizing off-target reactivity. acs.orgnih.gov

While specific SKR studies on 3-phenoxybenzamide are not extensively documented, the principles derived from studies on related kinase inhibitors and diaryl ether compounds are highly relevant. nih.govnih.gov Such analyses suggest that optimizing the phenoxybenzamide scaffold would involve not just maximizing affinity but also fine-tuning the structure to achieve a desired kinetic profile, potentially leading to inhibitors with prolonged target engagement and superior therapeutic outcomes. nih.gov

Pharmacophore Modeling and Validation

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. ijrpr.com This model serves as a 3D query to screen large compound libraries for novel molecules with different chemical scaffolds but the same crucial binding features.

For structures related to this compound, pharmacophore models have been successfully developed and validated. In one study on 3-phenoxybenzoic acid derivatives targeting VEGFR-2, a pharmacophore model was generated and used to map the synthesized compounds, confirming that the most active compounds fit the model well. researchgate.net The key features typically identified for this class of compounds include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic sites, which correspond to interactions with the target's binding pocket. nih.gov

The validation of a pharmacophore model is a critical step to ensure its predictive power. researchgate.net This is often done by screening a test set of known active and inactive compounds and evaluating the model's ability to distinguish between them, a process that can be quantified using metrics like the Güner-Henry (GH) score or Receiver Operating Characteristic (ROC) curves. ijrpr.comresearchgate.net For phenoxybenzamide-related structures, such as those targeting benzodiazepine (B76468) receptors, pharmacophore models have been designed based on the principle of having an aromatic ring, a coplanar proton-accepting group, and a second, out-of-plane aromatic ring, demonstrating the utility of this approach in rational drug design. nih.gov

Mechanistic Investigations of Phenoxybenzamide Derivative Biological Activities Non Clinical

Enzyme Inhibition and Modulation Studies

Derivatives of 3-phenoxybenzamide have been systematically evaluated for their ability to inhibit or modulate the activity of various enzymes critical to disease pathogenesis. These studies provide detailed insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

The phenoxybenzamide core has been explored for its potential to inhibit Poly(ADP-ribose) Polymerases (PARPs), a family of enzymes involved in processes like DNA repair and cell signaling. researchgate.net Certain members of this family, particularly the mono-ADP-ribosyltransferase PARP10, have been identified as targets for these derivatives. researchgate.netnih.gov

Initial screening of a compound library against PARP10 identified OUL35, a derivative featuring a this compound structure, as a potent and selective inhibitor. nih.govacs.org OUL35 demonstrated an IC₅₀ of 330 nM for PARP10 and exhibited 13- to 300-fold selectivity over 12 other tested mono- and poly-ARTs. acs.org Further studies on analogues of OUL35, such as 3-(4-carbamoylphenoxy)benzamide and 4-(4-cyanophenoxy)benzamide, also showed inhibitory activity against PARP10. researchgate.net These compounds were found to be cell-permeable and could interfere with PARP10-induced toxicity. researchgate.net Interestingly, these derivatives also displayed some inhibition of PARP2 but not PARP1, distinguishing them from many clinically used PARP inhibitors that target both PARP1 and PARP2. researchgate.netnih.gov The this compound derivative, compound 11, showed a PARP10 IC50 value of 480 nM. acs.org The interaction is believed to occur at the nicotinamide (B372718) binding site of the enzyme. nih.govacs.org

Inhibition of PARP Enzymes by Phenoxybenzamide Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| OUL35 | PARP10 | 330 | 13-300 fold selective over 12 other PARPs | acs.org |

| This compound (analogue 11) | PARP10 | 480 | Some selectivity toward PARP10 | acs.org |

| 4-(4-cyanophenoxy)benzamide (analogue 10) | PARP10 | 3640 | Some selectivity toward PARP10 | acs.org |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | Data not specified | Inhibited PARP10 and some PARP2, but not PARP1 | researchgate.net |

The diphenyl ether pharmacophore, a key feature of this compound, is integral to the development of potent Succinate (B1194679) Dehydrogenase (SDH) inhibitors (SDHIs). acs.orgnih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it an ideal target for fungicides. researchgate.netapsnet.org The primary fungicidal mechanism of these compounds is the disruption of fungal respiration by blocking the oxidation of succinate to fumarate. apsnet.org

A variety of pyrazol-5-yl-phenoxybenzamide derivatives have been synthesized and shown to possess broad-spectrum antifungal activity. acs.orgnih.gov For instance, compound 12x from one study demonstrated significant in vitro activity against several fungal pathogens, with EC₅₀ values of 0.52 mg/L against Valsa mali, 1.46 mg/L against Gaeumannomyces graminis, and 3.42 mg/L against Botrytis cinerea. acs.orgnih.gov These values were notably lower than or comparable to the commercial fungicide Fluxapyroxad. acs.orgnih.gov Furthermore, compound 12x showed potent inhibition of the SDH enzyme with an IC₅₀ of 1.22 mg/L, superior to Fluxapyroxad's IC₅₀ of 8.32 mg/L. acs.org Molecular docking simulations suggest these inhibitors bind to the ubiquinone binding site of SDH, interacting with key amino acid residues. acs.orgacs.org

Antifungal and SDH Inhibitory Activity of Pyrazol-5-yl-phenoxybenzamide Derivatives

| Compound | Fungal Pathogen | EC₅₀ (mg/L) | SDH IC₅₀ (mg/L) | Reference |

|---|---|---|---|---|

| Compound 12x | Valsa mali | 0.52 | 1.22 | acs.orgnih.gov |

| Gaeumannomyces graminis | 1.46 | |||

| Botrytis cinerea | 3.42 | |||

| Fluxapyroxad (Reference) | Valsa mali | 12.5 | 8.32 | acs.orgnih.gov |

| Gaeumannomyces graminis | 1.93 | |||

| Botrytis cinerea | 8.33 | |||

| Compound 5IIIh | Sclerotinia sclerotiorum | 0.37 | Not Specified | acs.org |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. mdpi.comwikipedia.org Derivatives of 3-phenoxybenzoic acid and phenoxybenzamide have been synthesized and evaluated as potential VEGFR-2 inhibitors. researchgate.netresearchgate.net

In one study, a series of hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid were developed as antiproliferative agents targeting VEGFR-2. researchgate.net Molecular docking analyses indicated that these compounds could fit within the VEGFR-2 binding site similarly to the standard inhibitor sorafenib. researchgate.net Another study synthesized benzamide (B126) and oxadiazole derivatives of 3-phenoxybenzoic acid, identifying a lead compound (4d ) that arrested cancer cells in the G2/M phase and induced apoptosis, consistent with VEGFR-2 inhibition. researchgate.net

VEGFR-2 Inhibition by Phenoxybenzamide Derivatives

| Compound Series | Lead Compound | Biological Effect | Mechanism | Reference |

|---|---|---|---|---|

| Hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid | Compound 4b | Most cytotoxic against HeLa cells | Inhibition of VEGFR-2; induced cell cycle arrest and apoptosis | researchgate.net |

| Benzamide and oxadiazole derivatives of 3-phenoxybenzoic acid | Compound 4d | Arrested HepG2 cells in G2/M phase, induced apoptosis | Potent VEGFR-2 tyrosine kinase inhibition | researchgate.net |

| Benzalhydantoin derivatives | Compound 10 | 56% inhibition of VEGFR-2 at 10 µM | Potential competitive binding with ATP in the kinase domain | ukm.my |

Glycine (B1666218) is a primary inhibitory neurotransmitter in the spinal cord, and its synaptic levels are regulated by glycine transporters (GlyTs). researchgate.net Glycine Transporter Type 2 (GlyT-2) is predominantly found in presynaptic glycinergic neurons in the spinal cord and brain stem. researchgate.netcore.ac.uk Inhibiting GlyT-2 increases synaptic glycine concentrations, which enhances inhibitory neurotransmission and can produce an analgesic effect, particularly in models of neuropathic pain. core.ac.uknih.gov

Phenoxymethylbenzamide and 4-phenoxy-benzamide derivatives have been developed as a novel class of potent and selective GlyT-2 inhibitors. researchgate.netnih.gov For example, through chemical modifications of a hit compound, researchers developed compound 20 (N-(1-(3-(dimethylamino)propyl)piperidin-4-yl)-4-((4-(trifluoromethyl)phenoxy)methyl)benzamide), which demonstrated a high inhibitory activity against human GlyT-2 with an IC₅₀ of 15.3 nM. nih.gov Another compound, GT-0198 , also a phenoxymethylbenzamide derivative, inhibited human GlyT-2 with an IC₅₀ of 105 nM and showed no significant activity against GlyT1 or other major neurotransmitter receptors. core.ac.uk The analgesic effects of these compounds are believed to stem from the activation of glycine receptors following the inhibition of presynaptic glycine reuptake in the spinal cord. core.ac.uk

Inhibition of Glycine Transporter Type 2 (GlyT-2) by Phenoxybenzamide Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 20 | Human GlyT-2 | 15.3 | Selective for GlyT-2 | nih.gov |

| GT-0198 | Human GlyT-2 | 105 | Selective over GlyT1 and other major neurotransmitter receptors | core.ac.uk |

| Compound 1 | GlyT-2 | 8 | Good selectivity against GlyT-1 (IC₅₀=14800 nM) | researchgate.net |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as an important class of anti-cancer agents. x-mol.netnih.gov The benzamide scaffold, including that found in phenoxybenzamide derivatives, has been identified as a potential framework for developing HDAC inhibitors. x-mol.netplos.org

The α-adrenergic antagonist phenoxybenzamine (B1677643) was found to possess HDAC inhibitory activity, with particular sensitivity noted for HDAC isoforms 5, 6, and 9. plos.org HDAC6 was the most sensitive, with an IC₅₀ value of 0.59 μM. plos.org Furthermore, novel phenoxybenzamide analogues have been designed as dual inhibitors of both Raf kinase and HDACs, representing a synergistic strategy for cancer treatment. x-mol.netnih.gov For instance, N-hydroxy-3-phenoxybenzamide has been identified as an inhibitor of human histone deacetylase with an IC₅₀ of 6600 nM. idrblab.net

HDAC Inhibition by Phenoxybenzamide Derivatives

| Compound | HDAC Isoform | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Phenoxybenzamine | HDAC6 | 0.59 | plos.org |

| HDAC9 | 5.3 | ||

| HDAC5 | 9.8 | ||

| N-hydroxy-3-phenoxybenzamide | Not specified | 6.6 | idrblab.net |

Glycine Transporter Type 2 (GlyT-2) Inhibition in Neural Systems

Molecular Target Identification and Validation Beyond Enzymes

Beyond specific enzyme inhibition, the phenoxybenzamide scaffold and its parent compounds have been shown to interact with other significant molecular targets. Phenoxybenzamine itself is a well-characterized, non-selective, irreversible alpha-adrenergic receptor antagonist. drugbank.comijpsjournal.comwikipedia.org It forms a stable, covalent bond with α-adrenergic receptors (both α1 and α2 subtypes), leading to a long-lasting "chemical sympathectomy." drugbank.comwikipedia.org This established action is the basis for its clinical use in managing hypertensive crises, particularly those associated with pheochromocytoma. plos.orgdrugbank.com

Furthermore, gene expression signature analysis has suggested other potential molecular targets for phenoxybenzamine. researchgate.net These analyses revealed that the gene expression changes induced by phenoxybenzamine are similar to those caused by inhibitors of protein kinase C, heat shock proteins, and epidermal growth factor receptors, suggesting it may perturb these signaling pathways. researchgate.net The compound also has antagonist properties at the serotonin (B10506) 5-HT₂A receptor, which contributes to its utility in treating carcinoid tumors that secrete excess serotonin. wikipedia.org These findings highlight that while many phenoxybenzamide derivatives are designed for specific enzyme targets, the core structure may possess a broader range of biological interactions that warrant further investigation for identifying and validating new therapeutic applications. researchgate.netnih.govacs.orgmdpi.com

Protein-Ligand Interaction Profiling

The interaction between small molecule ligands and proteins is fundamental to many biological processes and is a cornerstone of drug discovery. volkamerlab.org For phenoxybenzamide derivatives, a significant area of investigation has been their interaction with enzymes of the Poly(ADP-ribose) polymerase (PARP) family. researchgate.netdiamond.ac.uk

Specifically, research has explored the chemical space around OUL35, a known selective inhibitor of PARP10, by synthesizing and studying structurally related 3- and 4-phenoxybenzamide analogs. researchgate.net These studies identified compounds like 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide as PARP10 inhibitors. researchgate.net Crystallography and molecular modeling have been employed to understand the binding of these compounds to various ADP-ribosyltransferases, aiming to elucidate the basis for their selectivity. researchgate.netdiamond.ac.uk Notably, these inhibitors showed some inhibition of PARP2 but not PARP1, which distinguishes them from many clinically used PARP inhibitors that typically target both enzymes. researchgate.net

Another well-studied compound, phenoxybenzamine, an irreversible α-adrenoceptor antagonist, has been shown to bind covalently to a specific cysteine residue in the third transmembrane domain of α2-adrenergic receptors. nih.gov This irreversible binding leads to a reduction in the ligand-binding capacity of the receptor. nih.gov Furthermore, studies have suggested that phenoxybenzamine possesses histone deacetylase (HDAC) inhibitory activity, with isoforms 5, 6, and 9 being the most sensitive. plos.org This interaction is a key finding, as HDACs are important in regulating gene expression and their inhibition is a known mechanism for suppressing tumor growth. plos.org The gene expression signature of phenoxybenzamine shows strong similarities to other HDAC inhibitors, further supporting this interaction. fortunejournals.combiorxiv.org

**4.3. Elucidation of Cellular Pathway Modulation

Phenoxybenzamide derivatives have been shown to interfere with crucial cellular pathways, including DNA repair and signaling. researchgate.net The mono-ADP-ribosyltransferase PARP10, a member of the PARP family, is involved in these processes. researchgate.netdiamond.ac.uk Inhibition of PARP10 by specific 3- and 4-phenoxybenzamide analogs can disrupt its function. researchgate.net This is significant because inhibiting PARP10 may increase the rate of mutagenesis, which could be synthetically lethal in combination with other defects in DNA repair pathways. diamond.ac.uk

The broader family of ADP-ribosyltransferases, to which PARP10 belongs, plays a role in a wide range of biological processes. researchgate.netnih.gov PARP1, for instance, is a primary sensor of DNA damage. nih.gov While some phenoxybenzamide derivatives selectively inhibit PARP10 without affecting PARP1, this selective inhibition highlights a potential avenue for targeted therapeutic strategies. researchgate.net

Additionally, phenoxybenzamine itself has been linked to DNA repair through a different mechanism. Its gene expression signature shows similarities to those resulting from UV radiation, which can cause DNA damage and lead to conditions like xeroderma pigmentosum. fortunejournals.comfortunejournals.com Some histone deacetylase (HDAC) inhibitors, which share a similar gene expression signature with phenoxybenzamine, have been shown to aid in the recovery of markers related to keratinocyte differentiation after UV damage. fortunejournals.com This suggests a potential, albeit indirect, role for phenoxybenzamine in cellular responses to DNA damage. fortunejournals.comfortunejournals.com

A significant body of research demonstrates the ability of phenoxybenzamide and its derivatives to regulate cell proliferation and growth, primarily in the context of cancer. plos.orgrhhz.netmedchemexpress.com

Phenoxybenzamine has been shown to inhibit the proliferation of various human tumor cell lines. plos.orgmedchemexpress.com For instance, treatment with phenoxybenzamine hydrochloride markedly inhibited the proliferation of U251 and U87MG glioblastoma cells. medchemexpress.com At a concentration of 10 μM, the inhibition rate was 26.5% for U251 cells and 27.3% for U87MG cells after 96 hours. medchemexpress.com The anti-proliferative activity of phenoxybenzamine is thought to be mediated through several mechanisms, including the inhibition of histone deacetylases (HDACs). plos.org Gene expression analyses have also connected phenoxybenzamine to the inhibition of protein kinase C, heat shock proteins, and epidermal growth factor receptors, all of which are involved in pathways that promote tumor growth. fortunejournals.combiorxiv.org

Other phenoxybenzamide derivatives have also demonstrated potent anti-proliferative effects. rhhz.net A series of novel 4-substituted-phenoxy-benzamide derivatives were synthesized and evaluated against SW620, HT29, and MGC803 cancer cell lines. rhhz.net One of the most promising compounds, 10c, displayed significant antiproliferative activity with IC50 values of 1.15 μmol/L and 0.56 μmol/L against HT29 and MGC803 cell lines, respectively. rhhz.net

Antiproliferative Activity of Phenoxybenzamide Derivatives

| Compound | Cell Line | Activity | Reported Value | Source |

|---|---|---|---|---|

| Phenoxybenzamine hydrochloride | U251 (Glioblastoma) | Inhibition Rate | 26.5% at 10 µM | medchemexpress.com |

| Phenoxybenzamine hydrochloride | U87MG (Glioblastoma) | Inhibition Rate | 27.3% at 10 µM | medchemexpress.com |

| Compound 10c | HT29 (Colon Carcinoma) | IC50 | 1.15 µmol/L | rhhz.net |

| Compound 10c | MGC803 (Gastric Carcinoma) | IC50 | 0.56 µmol/L | rhhz.net |

Phenoxybenzamide derivatives have been shown to induce apoptosis (programmed cell death) and cause perturbations in the cell cycle, key mechanisms for their anti-cancer effects. aacrjournals.orgresearchgate.netbenthamdirect.com

For example, a synthesized derivative of 3-phenoxybenzoic acid, compound 4b, was found to be highly cytotoxic to HeLa cervical cancer cells. researchgate.netbenthamdirect.com Flow cytometry analysis revealed that this compound induced cell cycle arrest at the G2/M phase and significantly increased the population of apoptotic and necrotic cells. researchgate.netbenthamdirect.com This apoptotic induction was further confirmed by the activation of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.netbenthamdirect.com

Similarly, phenoxazine (B87303) derivatives, which share structural similarities, have been studied for their apoptotic effects on human glioblastoma cell lines A-172 and U-251 MG. nih.gov These compounds decreased cell viability and increased the population of cells in late-stage apoptosis/necrosis. nih.gov Interestingly, while caspase-3/7 activities were increased, a pan-caspase inhibitor did not reverse the anti-proliferative and apoptotic effects, suggesting a caspase-independent apoptotic pathway. nih.gov

Other studies on different cancer cell types have also highlighted the role of phenoxybenzamide derivatives in apoptosis. Chalcone derivatives, for instance, were found to induce an increase in the subG1 phase of the cell cycle in OVCAR-3 ovarian cancer cells, which is indicative of DNA fragmentation and apoptosis. unimi.it This was confirmed by an increase in the apoptotic cell population. unimi.it In prostate cancer cells, certain α1-adrenoceptor antagonists, but not all, induce apoptosis, and this effect is not blocked by phenoxybenzamine, suggesting the mechanism is independent of α1-adrenoceptor antagonism. aacrjournals.org

Effects of Phenoxybenzamide Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line | Effect | Source |

|---|---|---|---|

| Compound 4b (3-phenoxybenzoic acid derivative) | HeLa (Cervical Cancer) | Induces G2/M phase cell cycle arrest and apoptosis | researchgate.netbenthamdirect.com |

| Phx-1 and Phx-3 (Phenoxazine derivatives) | A-172 & U-251 MG (Glioblastoma) | Induces caspase-independent apoptosis | nih.gov |

| Chalcone derivatives (3a, 3h, 3i) | OVCAR-3 (Ovarian Cancer) | Increases subG1 phase and induces apoptosis | unimi.it |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several phenoxybenzamide derivatives have been investigated for their ability to inhibit this process. researchgate.netbenthamdirect.com

One of the primary targets for anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netbenthamdirect.com A series of carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid were specifically designed and synthesized to target VEGFR-2. researchgate.netbenthamdirect.com Molecular docking studies showed that these compounds could bind to the VEGFR-2 tyrosine kinase domain, similarly to the known inhibitor sorafenib. researchgate.net One of the most potent compounds, 4b, not only showed cytotoxic activity against cancer cells but also had an EC50 value against VEGFR-2 kinase activity that was comparable to sorafenib. researchgate.netbenthamdirect.com

The broader class of α1-adrenoceptor antagonists, which includes phenoxybenzamine, has also been shown to have anti-angiogenic properties. mdpi.com Quinazoline-based antagonists, for example, can disrupt VEGF signaling, which is a key pathway in angiogenesis. mdpi.com Thalidomide, another compound with some structural relation, is known to inhibit basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), further highlighting the potential for this class of compounds to target angiogenesis. drugbank.com

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is typically inactive in adult tissues. rhhz.netwikipedia.org However, its aberrant activation has been linked to the development of various cancers. wikipedia.orgnih.gov The Smoothened (Smo) receptor is a key protein in the Hh signal transduction pathway, making it an attractive target for anticancer agents. rhhz.netnih.gov

A series of 4-substituted-phenoxy-benzamide derivatives have been synthesized and shown to act as inhibitors of the Hh signaling pathway. rhhz.net In a luciferase reporter assay, compound 10c demonstrated promising inhibition of the Hh pathway with an IC50 value of 0.082 μmol/L. rhhz.net This inhibitory activity was found to be parallel to its antiproliferative effects on cancer cells. rhhz.net Conformational analysis suggested that this compound fits a proposed pharmacophoric model for Hh antagonists, providing a basis for further structural optimization. rhhz.net

Similarly, a series of 2-methoxybenzamide (B150088) derivatives were designed as Hh signaling pathway inhibitors. nih.gov One compound from this series, compound 21, showed potent Hh pathway inhibition at a nanomolar IC50 value. nih.gov It was found to prevent the translocation of the Smoothened (Smo) protein into the primary cilium, a key step in the activation of the Hh pathway. nih.gov This compound was also effective against a drug-resistant mutant of Smo. nih.gov

Inhibition of Hedgehog Signaling by Phenoxybenzamide Derivatives

| Compound | Assay | Activity | Reported Value | Source |

|---|---|---|---|---|

| Compound 10c | Luciferase Reporter Assay | IC50 | 0.082 µmol/L | rhhz.net |

| Compound 10d | Luciferase Reporter Assay | IC50 | 0.127 µmol/L | rhhz.net |

| Compound 16c | Luciferase Reporter Assay | IC50 | 0.364 µmol/L | rhhz.net |

| Vismodegib (Control) | Luciferase Reporter Assay | IC50 | 0.013 µmol/L | rhhz.net |

| Compound 21 | Hedgehog Pathway Inhibition | IC50 | Nanomolar range | nih.gov |

Anti-Angiogenic Mechanisms

Investigational Biological Applications of Phenoxybenzamide Derivatives (Non-Clinical)

The diphenyl ether structure is a key pharmacophore in the development of fungicides. acs.org In this context, various pyrazol-5-yl-phenoxybenzamide derivatives have been synthesized and assessed for their potential as succinate dehydrogenase inhibitors (SDHIs). acs.orgnih.gov Bioassays have shown that some of these compounds exhibit significant and broad-spectrum antifungal activities. acs.orgnih.gov

One particular derivative, compound 12x , demonstrated notable in vitro activity against several plant pathogens, including Valsa mali, Gaeumannomyces graminis, and Botrytis cinerea. acs.orgnih.gov Its efficacy was found to be comparable or superior to the commercial fungicide Fluxapyroxad against these fungi. acs.orgnih.gov The compound also showed promising activity against Sclerotinia sclerotiorum and Rhizoctonia solani. acs.orgnih.gov In vivo experiments further confirmed the protective antifungal capabilities of compound 12x against V. mali and S. sclerotiorum. acs.orgnih.gov Molecular docking studies suggest that its mechanism of action involves interaction with the succinate dehydrogenase (SDH) enzyme through hydrogen bonding and other molecular interactions. acs.orgnih.gov

Another study focused on synthesizing novel benzamide derivatives containing a diphenyl ether moiety and evaluating their antifungal properties against five plant pathogens. jst.go.jp Among the synthesized compounds, N-[2-(2,4-dichlorophenoxy)phenyl]-4-chlorobenzamide (17) showed the most potent activity against Sphaceloma ampelimum. jst.go.jp Additionally, N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-3-phenoxybenzamide and its 4-fluorobenzylidene derivative have been noted for their effectiveness against various fungal strains, including C. albicans, A. niger, and A. clavatus. researchgate.net

| Compound | Fungal Species | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| Compound 12x (a pyrazol-5-yl-phenoxybenzamide derivative) | Valsa mali | 0.52 | acs.orgnih.gov |

| Gaeumannomyces graminis | 1.46 | acs.orgnih.gov | |

| Botrytis cinerea | 3.42 | acs.orgnih.gov | |

| Sclerotinia sclerotiorum | 0.82 | acs.orgnih.gov | |

| Rhizoctonia solani | 1.86 | acs.orgnih.gov | |

| N-[2-(2,4-dichlorophenoxy)phenyl]-4-chlorobenzamide (17) | Sphaceloma ampelimum | 0.95 | jst.go.jp |

| N-(4-[4-fluorobenzylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-3-phenoxybenzamide (4f) | C. albicans | 100 µg/mL (MIC) | researchgate.net |

| A. niger | 100 µg/mL (MIC) | researchgate.net | |

| A. clavatus | 100 µg/mL (MIC) | researchgate.net |

A 2-phenoxybenzamide (B1622244) derivative, designated MMV030666 , from the Medicines for Malaria Venture (MMV) Malaria Box project, has been identified as a promising compound with multi-stage activity against various strains of Plasmodium falciparum. mdpi.comnih.govnih.gov This has prompted further research into synthesizing new derivatives to explore their structure-activity relationships. nih.govnih.gov

In one study, twenty-one new derivatives of the lead 2-phenoxybenzamide were prepared and tested in vitro against the blood stages of the NF54 strain of P. falciparum. nih.gov The research found that the antiplasmodial activity was highly dependent on the substitution pattern of the anilino part of the molecule and the size of the substituents. nih.govnih.gov A specific derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate , showed high antiplasmodial activity and a very high selectivity index, indicating low cytotoxicity to mammalian cells. nih.govnih.gov This compound demonstrated improved antiplasmodial activity compared to the original lead structure. nih.gov

Further research on derivatives of MMV030666 confirmed that compounds with a trifluoromethyl group at position 3 of the benzamide ring and a 4-fluorophenoxy substituent at position 2 exhibited the highest antiplasmodial activity and selectivity. mdpi.com Replacing the 3-trifluoromethyl group with other electron-withdrawing groups or hydrogen led to a slight decrease in antiplasmodial activity. mdpi.com Similarly, N-acylated furazan-3-amine derivatives have been investigated, with benzamides showing the most promising activity against both chloroquine-sensitive and multi-resistant strains of P. falciparum. researchgate.net The substitution pattern on the phenyl ring was found to significantly affect both activity and cytotoxicity. researchgate.net

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | NF54 | 0.2690 | nih.govnih.gov |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (chloroquine-sensitive) | 0.019 | researchgate.net |

| K1 (multi-resistant) | 0.007 | researchgate.net | |

| 2-phenoxybenzamide derivative 1 (MMV Lead Compound) | NF54 | 0.6172 | mdpi.com |

| Compound 3286938 (1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one) | W2 | 24.4 | scielo.br |

Phenoxybenzamide derivatives have been investigated for their potential as anti-proliferative agents in various cancer cell lines. benthamdirect.com A study focused on the synthesis of new carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid, designed to act as anti-proliferative agents by inhibiting VEGFR-2 tyrosine kinase, a key factor in tumor angiogenesis. benthamdirect.com

The cytotoxic activity of these synthesized compounds was evaluated against three human cancer cell lines: DLD1 (colorectal adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). benthamdirect.com One of the carboxamide derivatives, compound 4b , emerged as the most cytotoxic, particularly against HeLa cells. benthamdirect.com Further investigation revealed that compound 4b induced cell cycle arrest at the G2/M phase and promoted apoptosis in HeLa cells. benthamdirect.com

The established drug Phenoxybenzamine has also been the subject of anti-proliferative research. biorxiv.orgfortunejournals.complos.org Studies have shown that it has anti-proliferative activity and can suppress the growth of several human tumor cell cultures. biorxiv.orgfortunejournals.com A significant finding is that phenoxybenzamine acts as a histone deacetylase (HDAC) inhibitor, with particular activity against HDAC isoforms 5, 6, and 9. plos.org This HDAC inhibition is a potential mechanism for its observed anti-tumor effects. plos.org Gene expression signature analysis further supports phenoxybenzamine's potential to suppress tumor expansion through various mechanisms, including similarities to protein kinase C inhibitors and epidermal growth factor receptor inhibitors. biorxiv.orgfortunejournals.com

| Compound | Cell Line | Activity/Endpoint | Result | Reference |

|---|---|---|---|---|

| Compound 4b (a hydrazine-1-carboxamide derivative of 3-phenoxybenzoic acid) | HeLa (Cervical Cancer) | Cytotoxicity | Most active of the series | benthamdirect.com |

| DLD1 (Colorectal Adenocarcinoma) | Cytotoxicity | Evaluated | benthamdirect.com | |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Evaluated | benthamdirect.com | |

| Phenoxybenzamine | Various Human Tumor Cell Cultures | Growth Suppression | Demonstrated | biorxiv.orgfortunejournals.com |

| Phenoxybenzamine | HDAC5, HDAC6, HDAC9 | Enzyme Inhibition | Most sensitive isoforms | plos.org |

The benzamide class of compounds is recognized for a range of biological activities, including anti-inflammatory properties. ontosight.aiontosight.ai Research into phenoxybenzamine has suggested that it may possess anti-inflammatory and immunomodulatory modes of action. biorxiv.orgfortunejournals.com This hypothesis is supported by analyses of its gene expression signature in malignant cell lines using the Broad Institute's CLUE platform. biorxiv.org

These genomic studies revealed that the gene expression patterns induced by phenoxybenzamine were highly similar to those produced by glucocorticoid agonists, a well-known class of anti-inflammatory drugs. biorxiv.orgfortunejournals.com While phenoxybenzamine does not share a chemical structure with steroids, this similarity in gene expression suggests a potential overlap in their biological effects related to inflammation. fortunejournals.com These findings point towards a possible, though not yet fully elucidated, anti-inflammatory role for phenoxybenzamine that is distinct from its primary alpha-adrenergic antagonist activity. biorxiv.orgfortunejournals.com

Computational Chemistry and Molecular Modeling in Phenoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-phenoxybenzamide research, it is crucial for understanding how these ligands interact with their protein targets.

Prediction of Binding Poses and Orientations

Molecular docking simulations are instrumental in predicting how this compound and its analogues fit into the binding site of a target protein. These predictions are based on scoring functions that estimate the binding affinity for different poses. For instance, docking studies of phenoxybenzamide derivatives into the active site of enzymes can reveal the most energetically favorable conformations.

Research on N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, an analogue of this compound, predicted a strong binding affinity to E. coli DNA gyrase with a binding energy of -9.2 kcal/mol. vulcanchem.com Similarly, in a virtual screening for inhibitors of the NEK7 protein, a benzene (B151609) sulphonamide derivative, structurally related to phenoxybenzamides, exhibited a binding energy of -42.67 kJ/mol, which was superior to the standard drug Dabrafenib. nih.gov The accuracy of these predicted poses is critical, as it forms the foundation for understanding the specific molecular interactions that drive binding. nih.govoatext.com The use of multiple docking programs and scoring functions can enhance the reliability of these predictions. nih.gov

Table 1: Predicted Binding Energies of Phenoxybenzamide Analogues against Various Targets

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Docking Software/Method |

| N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide analogue | E. coli DNA gyrase | -9.2 | Not Specified |

| Benzene sulphonamide derivative | NEK7 | -10.19 (-42.67 kJ/mol) | Auto Dock Vina |

| Flavonoid derivatives (for comparison) | COVID-19 Main Protease (6LU7) | -3.4 to -6.74 | Auto Dock 4.2 |

Note: The binding energies are influenced by the specific derivative, target, and computational method used.

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the phenoxybenzamide ligand and the protein target is performed. These interactions are fundamental to the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. mdpi.com

For example, the docking of a phenoxybenzamide analogue into E. coli DNA gyrase revealed hydrogen bonding with the Asp73 residue and hydrophobic interactions with Met91. vulcanchem.com In another study, the crystal structure of a 2-aryl-5-bromo-3-(trifluoroacetyl)indole derivative, which shares structural motifs with some phenoxybenzamides, showed intramolecular hydrogen bonding with a bond distance of 2.00 Å and evidence of π-stacking with distances between 3.4 Å and 4.0 Å. mdpi.com The amide moiety, a key feature of phenoxybenzamides, is often a crucial participant in hydrogen bonding, acting as both a donor and an acceptor. mdpi.com The strength and geometry of these interactions are critical for the specificity and affinity of the ligand. cambridgemedchemconsulting.com

Table 2: Examples of Intermolecular Interactions in Phenoxybenzamide-Related Structures

| Interaction Type | Interacting Groups | Typical Bond Distance (Å) | Significance |

| Hydrogen Bond | Amide N-H with Carbonyl O | 2.00 | Stabilizes binding pose |

| Hydrogen Bond | Amide proton with Oxime oxygen | 2.17 | Contributes to crystal packing |

| π-π Stacking | Indole rings | 3.4 - 4.0 | Aromatic interactions |

| Halogen Bond | C-Br···Br | 3.7 | Influences crystal structure |

| CH-π Interaction | Aromatic C-H with π system | 2.6 | Contributes to binding affinity |

Note: The specific interactions and their geometries are highly dependent on the particular compound and its binding environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

In the context of phenoxybenzamides, QSAR studies have been employed to understand their herbicidal and medicinal properties. For instance, the herbicidal activity of 3-phenoxybenzamides has been shown to be related to their log P value, which is a measure of lipophilicity. ontosight.ai For a series of phenoxypyrimidine derivatives, which are structurally similar to phenoxybenzamides, QSAR analysis revealed that steric effects, hydrogen bonding, and electronic properties are significant for their inhibitory activity against p38 kinase. lasalle.mx

A typical QSAR model is represented by a mathematical equation where the biological activity (e.g., pIC50) is a function of various molecular descriptors. The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (R²), the cross-validation coefficient (Q²), and the Fisher statistic (F). biolscigroup.usd-nb.info

Table 3: Example of a QSAR Model for Antifungal Camphor Derivatives

| Descriptor | Type | Coefficient | Contribution to Activity |

| Minimum atomic orbital electronic population | Quantum-chemical | Positive | Increases antifungal activity |

| Other descriptors | Various | Varies | Increases or decreases activity |

This table is illustrative. A full QSAR model for phenoxybenzamides would include multiple descriptors with their corresponding coefficients.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of phenoxybenzamides over time. By simulating the movements of atoms and molecules, MD can reveal how a ligand adapts to its binding site and how the protein structure responds to ligand binding. nih.govnih.gov

Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). RMSD measures the average deviation of a protein's backbone atoms from a reference structure over the course of the simulation, indicating the stability of the protein-ligand complex. mdpi.comgithub.io A stable RMSD suggests that the complex has reached equilibrium. mdpi.com RMSF, on the other hand, measures the fluctuation of individual residues, highlighting flexible regions of the protein that may be important for ligand binding or conformational changes. github.io These simulations can provide insights that are not available from static docking studies, such as the role of water molecules in the binding site and the flexibility of the ligand itself. nih.gov

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Typical Application in Phenoxybenzamide Research |

| RMSD | Measures the deviation of atomic positions from a reference structure over time. mdpi.com | To assess the stability of the phenoxybenzamide-protein complex. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. github.io | To identify flexible regions of the target protein upon phenoxybenzamide binding. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. mdpi.com | To detect conformational changes (e.g., opening or closing of a binding pocket). |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | To evaluate the stability of key hydrogen bond interactions. |

Theoretical Chemistry Approaches in Electronic Structure and Reactivity of Phenoxybenzamides

Theoretical chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of phenoxybenzamide molecules. science.gov DFT calculations can provide valuable information about the distribution of electrons in a molecule, which in turn determines its chemical properties and reactivity. sci-hub.stscience.gov

Parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand a molecule's ability to donate or accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net These calculations can also predict other properties like dipole moment, atomic charges, and electrostatic potential, which are crucial for understanding how a phenoxybenzamide derivative will interact with its biological target. biolscigroup.us For example, DFT has been used to characterize the electronic structures and spin states of metal complexes with ligands derived from compounds structurally related to phenoxybenzamides. d-nb.info

Table 5: Electronic Properties of a Molecule Calculated using DFT

| Property | Description | Relevance to Phenoxybenzamide Research |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions. |

| Atomic Charges | The distribution of charge on individual atoms. | Identifies sites for electrostatic interactions. |